2-Bromo-5-nitroisonicotinonitrile
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Overview
Description
2-Bromo-5-nitroisonicotinonitrile is a heterocyclic aromatic compound with the molecular formula C6H2BrN3O2. It is characterized by the presence of a bromine atom at the second position, a nitro group at the fifth position, and a nitrile group attached to the isonicotinonitrile ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-nitroisonicotinonitrile typically involves the bromination and nitration of isonicotinonitrile. The process begins with the nitration of isonicotinonitrile to introduce the nitro group, followed by bromination to add the bromine atom at the desired position. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the selective introduction of functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-nitroisonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: The nitrile group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in the presence of a base like potassium phosphate.
Major Products Formed
Substitution Reactions: Products include various substituted isonicotinonitriles depending on the nucleophile used.
Reduction Reactions: The major product is 2-Bromo-5-aminoisonicotinonitrile.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
2-Bromo-5-nitroisonicotinonitrile is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: It is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-nitroisonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The bromine atom and nitrile group also contribute to the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-nitropyridine: Similar in structure but lacks the nitrile group.
5-Bromo-2-nitroaniline: Contains an amino group instead of a nitrile group.
2-Bromo-5-nitrobenzonitrile: Similar structure but with a benzonitrile ring instead of isonicotinonitrile.
Uniqueness
2-Bromo-5-nitroisonicotinonitrile is unique due to the presence of both a nitrile and a nitro group on the isonicotinonitrile ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.
Properties
IUPAC Name |
2-bromo-5-nitropyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrN3O2/c7-6-1-4(2-8)5(3-9-6)10(11)12/h1,3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQBVHJPXLBQHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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